3-Hydroxy-2-methylpyridin-4-carbonsäure

Übersicht

Beschreibung

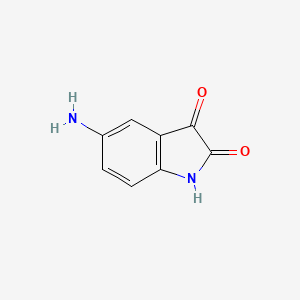

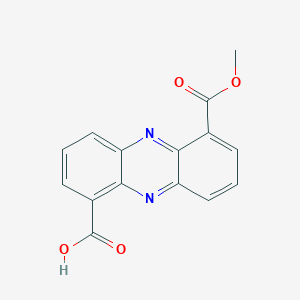

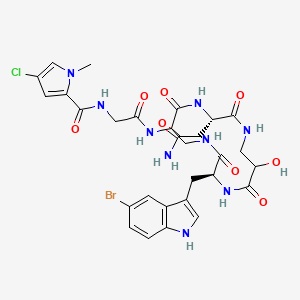

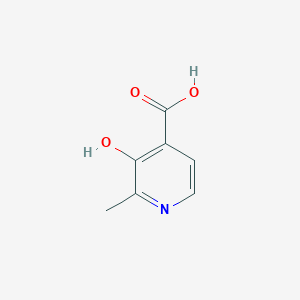

3-Hydroxy-2-methylpyridine-4-carboxylic acid (HMPA) is a pyridine derivative that has been widely studied for its potential use in various scientific research applications. HMPA is a heterocyclic compound that contains a pyridine ring with a hydroxyl and carboxylic acid functional group at the 3 and 4 positions, respectively.

Wissenschaftliche Forschungsanwendungen

Mikrobieller Abbau

3-Hydroxy-2-methylpyridin-4-carbonsäure ist ein Pyridinderivat, das eine wichtige Klasse aromatischer Verbindungen darstellt, die hauptsächlich als Folge menschlicher Aktivitäten entstehen . Sie können derivatisiert werden, um eine Vielzahl von Xenobiotika zu bilden, die von Arzneimitteln bis hin zu Pestiziden reichen . Der biologische Abbau dieser Verbindungen wird seit über 60 Jahren untersucht .

Synthese von DOTTADs

2-Methylpyridin-3-carbonsäure, die eng mit this compound verwandt ist, wurde bei der Synthese von 1,8-Dioxo-1,2,7,8-tetrahydro-2,7,10-triaza-anthracen-4,5-dicarbaldehyden (DOTTADs) und deren Iminen verwendet .

Synthese von Pyrimidin

Vitamin B6 ist ein aktives 3-Hydroxy-2-methylpyridin-Derivat. Diese Verbindung wurde bei der Synthese von Pyrimidin verwendet .

Synthese von Thienopyridinon

2-Methylpyridin-3-carbonsäure wurde auch bei der Synthese von 7,7-Dichlor-5,7-dihydro-thieno[3,4-b]pyridin-5-on verwendet .

Enzymkatalyse

5-Formyl-3-hydroxy-2-methylpyridin-4-carbonsäure-5-Dehydrogenase, eine NAD⁺-abhängige Dismutase aus Mesorhizobium loti, katalysiert eine Dismutationsreaktion: die Oxidation von 5-Formyl-3-hydroxy-2-methylpyridin-4-carbonsäure (FHMPC) zu 3-Hydroxy-2-methylpyridin-4,5-dicarbonsäure mit NAD (+) und die Reduktion von FHMPC zu 4-Pyridoxinsäure mit NADH .

Synthese von Metallkomplexen

3-Methylpyridin-2-carbonsäure (3-MepicH) kann als Ligand bei der Synthese der folgenden Metallkomplexe verwendet werden: [Cu (3-Mepic) 2 (4-pic)] wobei 4-pic=4-Picolin und [Cu (3-Mepic) 2 ]·2H 2 O .

Wirkmechanismus

Target of Action

The primary target of 3-Hydroxy-2-methylpyridine-4-carboxylic acid is the enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase . This enzyme belongs to the family of oxidoreductases, specifically those acting on paired donors, with O2 as oxidant and incorporation or reduction of oxygen .

Mode of Action

The compound interacts with its target enzyme by serving as a substrate. The enzyme catalyzes the chemical reaction involving 3-hydroxy-2-methylpyridine-5-carboxylate, NAD(P)H, H+, and O2 . The reaction results in the formation of 2-(acetamidomethylene)succinate, NAD+, and NADP+ .

Biochemical Pathways

The enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase, which the compound interacts with, participates in vitamin B6 metabolism . The reaction it catalyzes is part of the degradation pathway of pyridoxine, a form of vitamin B6 .

Result of Action

The action of 3-Hydroxy-2-methylpyridine-4-carboxylic acid results in the formation of 2-(acetamidomethylene)succinate, NAD+, and NADP+ . This contributes to the metabolic processes in the body, particularly those involving vitamin B6 .

Safety and Hazards

3-Hydroxy-2-methylpyridine-4-carboxylic acid causes skin irritation and may cause respiratory irritation. It also causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water, and wearing protective gloves/protective clothing/eye protection/face protection .

Zukünftige Richtungen

The future directions of 3-Hydroxy-2-methylpyridine-4-carboxylic acid research could involve further exploration of its synthesis methods and potential applications. The development of a robust method allowing the selective introduction of multiple functional groups could be a significant advancement .

Biochemische Analyse

Biochemical Properties

3-Hydroxy-2-methylpyridine-4-carboxylic acid is involved in several biochemical reactions, particularly in the degradation pathway of pyridoxine (vitamin B6). It interacts with enzymes such as 3-hydroxy-2-methylpyridinecarboxylate dioxygenase, which catalyzes the conversion of 3-hydroxy-2-methylpyridine-5-carboxylate to 2-(acetamidomethylene)succinate . This enzyme belongs to the family of oxidoreductases and requires cofactors like NADH or NADPH for its activity .

Cellular Effects

The effects of 3-hydroxy-2-methylpyridine-4-carboxylic acid on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with 3-hydroxy-2-methylpyridinecarboxylate dioxygenase affects the cellular metabolism of vitamin B6, which is crucial for various cellular functions . Additionally, the compound’s role in the degradation of pyridoxine impacts the availability of pyridoxal phosphate, a coenzyme involved in numerous enzymatic reactions within the cell .

Molecular Mechanism

At the molecular level, 3-hydroxy-2-methylpyridine-4-carboxylic acid exerts its effects through specific binding interactions with enzymes and other biomolecules. The enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase catalyzes a dismutation reaction, converting 3-hydroxy-2-methylpyridine-4-carboxylic acid to 3-hydroxy-2-methylpyridine-4,5-dicarboxylic acid and 4-pyridoxic acid . This reaction involves the oxidation of the compound with NAD+ and its reduction with NADH, highlighting the compound’s role in redox reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 3-hydroxy-2-methylpyridine-4-carboxylic acid have been studied extensively. The compound’s effects on cellular function can change over time, depending on its stability and degradation products. Long-term studies have shown that the compound can influence cellular metabolism and gene expression over extended periods . The stability of the compound is crucial for its sustained biochemical activity and its impact on cellular processes.

Dosage Effects in Animal Models

The effects of 3-hydroxy-2-methylpyridine-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound supports normal cellular functions and metabolic processes. At higher doses, it can exhibit toxic or adverse effects, impacting cellular metabolism and causing oxidative stress . Threshold effects have been observed, where the compound’s beneficial effects are seen at specific dosage ranges, beyond which toxicity may occur .

Metabolic Pathways

3-Hydroxy-2-methylpyridine-4-carboxylic acid is involved in the metabolic pathways of vitamin B6. It participates in the degradation of pyridoxine, where it is converted to 3-hydroxy-2-methylpyridine-4,5-dicarboxylic acid and 4-pyridoxic acid by the enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase . This pathway is crucial for maintaining the balance of vitamin B6 metabolites and ensuring the availability of pyridoxal phosphate for various enzymatic reactions .

Transport and Distribution

Within cells and tissues, 3-hydroxy-2-methylpyridine-4-carboxylic acid is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues . The distribution of the compound is essential for its biochemical activity and its role in cellular metabolism.

Subcellular Localization

The subcellular localization of 3-hydroxy-2-methylpyridine-4-carboxylic acid is critical for its function. The compound is directed to specific cellular compartments, such as the mitochondria and cytoplasm, where it interacts with enzymes and other biomolecules . Post-translational modifications and targeting signals play a role in its localization, ensuring that the compound exerts its effects in the appropriate cellular context .

Eigenschaften

IUPAC Name |

3-hydroxy-2-methylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-4-6(9)5(7(10)11)2-3-8-4/h2-3,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLRILLDNGTYDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40491357 | |

| Record name | 3-Hydroxy-2-methylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40491357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4328-92-1 | |

| Record name | 3-Hydroxy-2-methylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40491357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of HMPDC in vitamin B6 metabolism?

A: HMPDC is a product of vitamin B6 degradation. Specifically, it's formed during the oxidation of 5-formyl-3-hydroxy-2-methylpyridine 4-carboxylic acid (FHMPC) by the enzyme FHMPC dehydrogenase (dismutase). This enzyme, found in organisms like Mesorhizobium loti, catalyzes a unique reaction where FHMPC is converted into both HMPDC and 4-pyridoxic acid in near-equimolar amounts. []

Q2: How does the structure of FHMPC dehydrogenase relate to its function in HMPDC formation?

A: FHMPC dehydrogenase belongs to the 3-hydroxyacyl-CoA dehydrogenase family and shares structural similarities with the human enzyme. Crystal structure analysis of the enzyme from Mesorhizobium loti revealed a homodimeric structure with a probable catalytic diad consisting of His137 and Glu149 residues. [, ] Mutation studies confirmed the importance of these residues, with the H137L mutant exhibiting complete loss of activity, highlighting their crucial role in HMPDC formation. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.